- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Cas no 27133-93-3 (1H-Indene,2,3-dihydromethyl-)
1H-Indene,2,3-dihydromethyl- structure
1H-Indene,2,3-dihydromethyl- Properties
Names and Identifiers
-
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, 2,3-dihydro-1-methyl-
- 2,3-dihydro-1-methyl-1H-indene
- 2,3-Dihydro-1-methylindene
- Indan, 1-methyl-
- AS-60060
- 2,3-Dihydro-1-methyl-1H-indene
- AKOS028113429
- NS00042125
- FIPKSKMDTAQBDJ-UHFFFAOYSA-N
- NSC38858
- 1-Methyl-2,3-dihydroindene
- 767-58-8
- 1-Methylindan
- DTXSID80862406
- NSC-38858
- 1H-Indene,3-dihydro-1-methyl-
- NSC 38858
- 2,3-DIHYDRO-1-METHYLINDENE
- InChI=1/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H
- 1U9UL1200M
- 1-METHYLINDANE, (+/-)-
- 1H-Indene, 2,3-dihydromethyl-
- 59G65VPV4O
- 1-methyl-2,3-dihydro-1H-indene
- Q27252897
- 27133-93-3
- Methylindane
- MFCD11846372
- METHYLINDAN
- UNII-59G65VPV4O
- 1-Methylindane
- EINECS 212-184-1
- +Expand
-
- FIPKSKMDTAQBDJ-UHFFFAOYSA-N
- InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
- CC1C2C(=CC=CC=2)CC1
Computed Properties
- 132.09396
- 0
- 0
- 0
- 132.094
- 10
- 117
- 0
- 0
- 1
- 0
- 0
- 1
- 3.1
- nothing
- 0
- 0A^2
Experimental Properties
- 0
- 1.535
- 193.4°C at 760 mmHg
- 61.3°C
- 0.954
1H-Indene,2,3-dihydromethyl- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Dodecane , Decane , Tridecane , Pentadecane , Hydrogen Catalysts: Ruthenium ; 134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
1H-Indene,2,3-dihydromethyl- Raw materials
- 1-Ethylnaphthalene
- 1-Allyl-2-methylbenzene
- 1H-Indene,1,1-dimethyl-
- Naphthalene,1,4,6-trimethyl-
- 1,6,7-Trimethylnaphthalene
- Azulene
- Indane
- 1,2,3,5-Tetramethylbenzene
- 1,8-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2-Ethyl Toluene
- 3-Ethyltoluene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- 1-Methyl-1H-indene
- 1-Ethyl-2,3-dimethylbenzene
- Indene
1H-Indene,2,3-dihydromethyl- Preparation Products
- Undecane (1120-21-4)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)
- 1H-Indene, octahydro-5-methyl- (19744-64-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)
- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)
- trans-Decahydronaphthalene (493-02-7)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- n-Tetradecane (629-59-4)
- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
1H-Indene,2,3-dihydromethyl- Related Literature
-
1. The stereochemistry of organometallic compounds. Part III. Interactions of non-bonded substituents in the kinetically controlled reactions of substituted indanes with hexacarbonylchromium and tricarbonyl(trispyridine)chromiumD. E. F. Gracey,W. R. Jackson,W. B. Jennings,T. R. B. Mitchell J. Chem. Soc. B 1969 1204
-
Tatsuaki Takubo,Nao Kikuchi,Hisashi Nishiwaki,Satoshi Yamauchi Org. Biomol. Chem. 2021 19 2168
-
Wubing Yao,Bin Zhang,Rongrong Li,Huajiang Jiang,Xiaoying Chen,Fang Li RSC Adv. 2017 7 49600
-
Fajun Zhao,Tianxiao Xu,Guangmeng Zhu,Kai Wang,Xin Xu,Lei Liu Sustainable Energy Fuels 2022 6 1866
-
5. The stereochemistry of organometallic compounds. Part II. Effects of non-bonded substituents on the cis–trans-equilibrium ratios of tricarbonyl(indane)chromiumsD. E. F. Gracey,W. R. Jackson,C. H. McMullen,N. Thompson J. Chem. Soc. B 1969 1197
-
Kazuki Nakajima,Satoshi Suganuma,Etsushi Tsuji,Naonobu Katada React. Chem. Eng. 2020 5 1272
-
A. Gualandi,D. Savoia RSC Adv. 2016 6 18419
-
Johannes L. R?ckl,Emma L. Robertson,Helena Lundberg Org. Biomol. Chem. 2022 20 6707
-
9. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773
-
R. S. Shadbolt J. Chem. Soc. C 1970 920
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